3-[(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-hydroxyphenyl)propanamide
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Overview
Description
3-[(5Z)-5-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]-N-(2-HYDROXYPHENYL)PROPANAMIDE: is a complex organic compound that features a unique combination of functional groups, including a benzodioxole ring, a thiazolidine ring, and a hydroxyl-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(5Z)-5-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]-N-(2-HYDROXYPHENYL)PROPANAMIDE typically involves multiple steps:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol with formaldehyde under acidic conditions.
Synthesis of the Thiazolidine Ring: This involves the reaction of a thiourea derivative with a haloketone to form the thiazolidine ring.
Coupling of the Benzodioxole and Thiazolidine Rings: This step involves the condensation of the benzodioxole derivative with the thiazolidine derivative under basic conditions.
Introduction of the Hydroxyl-Substituted Phenyl Group: This can be achieved through a nucleophilic substitution reaction where the hydroxyl-substituted phenyl group is introduced to the thiazolidine ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazolidine ring.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: The hydroxyl group on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can be facilitated by bases such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry: Due to its complex structure, it can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: It can be used to study the interactions of complex organic molecules with biological systems.
Industrial Chemistry: Its unique reactivity makes it useful in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 3-[(5Z)-5-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]-N-(2-HYDROXYPHENYL)PROPANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole ring can interact with hydrophobic pockets in proteins, while the thiazolidine ring can form covalent bonds with nucleophilic amino acid residues. This dual interaction can lead to the inhibition or activation of specific biological pathways.
Comparison with Similar Compounds
Similar Compounds
3-[(5Z)-5-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]-N-(2-HYDROXYPHENYL)PROPANAMIDE: can be compared with other thiazolidine derivatives and benzodioxole-containing compounds.
Uniqueness
- The combination of the benzodioxole and thiazolidine rings in a single molecule is unique and provides a distinct set of chemical and biological properties that are not found in other compounds.
Properties
Molecular Formula |
C20H16N2O5S2 |
---|---|
Molecular Weight |
428.5 g/mol |
IUPAC Name |
3-[(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxyphenyl)propanamide |
InChI |
InChI=1S/C20H16N2O5S2/c23-14-4-2-1-3-13(14)21-18(24)7-8-22-19(25)17(29-20(22)28)10-12-5-6-15-16(9-12)27-11-26-15/h1-6,9-10,23H,7-8,11H2,(H,21,24)/b17-10- |
InChI Key |
XOIWPLXCYXPKLH-YVLHZVERSA-N |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C\3/C(=O)N(C(=S)S3)CCC(=O)NC4=CC=CC=C4O |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=C3C(=O)N(C(=S)S3)CCC(=O)NC4=CC=CC=C4O |
Origin of Product |
United States |
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